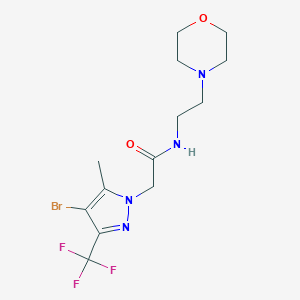
2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups This compound also contains a morpholine ring connected via an ethyl chain to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromine, methyl, and trifluoromethyl groups.
Substitution Reactions: The bromine, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Acetamide Group: The acetamide group is introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Morpholine Ring: The final step involves the reaction of the acetamide derivative with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the acetamide group can produce an amine derivative.
Substitution: Substitution of the bromine atom can yield various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
作用機序
The mechanism of action of 2-(4-BR-5-ME-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-N-(2-MORPHOLIN-4-YL-ET)-ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
- 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-[4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-[4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Uniqueness
The unique combination of bromine, methyl, and trifluoromethyl groups on the pyrazole ring, along with the morpholine and acetamide functionalities, distinguishes this compound from its analogs
特性
分子式 |
C13H18BrF3N4O2 |
|---|---|
分子量 |
399.21g/mol |
IUPAC名 |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C13H18BrF3N4O2/c1-9-11(14)12(13(15,16)17)19-21(9)8-10(22)18-2-3-20-4-6-23-7-5-20/h2-8H2,1H3,(H,18,22) |
InChIキー |
QDQSPYVBENYUFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCCN2CCOCC2)C(F)(F)F)Br |
正規SMILES |
CC1=C(C(=NN1CC(=O)NCCN2CCOCC2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















